6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 6-position and an amine group at the 2-position
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process typically uses oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) and iodine/potassium iodide can also be used .
Another method involves the reaction of 2-amino pyridine with nitriles in the presence of copper bromide, which facilitates consecutive addition and oxidative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1).
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Its structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQNLHFUPSZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649138 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947248-68-2 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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